3,4-Dimethyl-3,4-hexanediol

Overview

Description

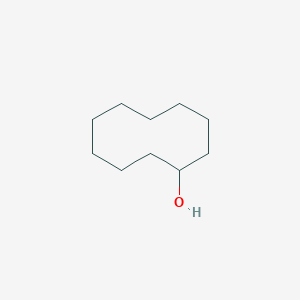

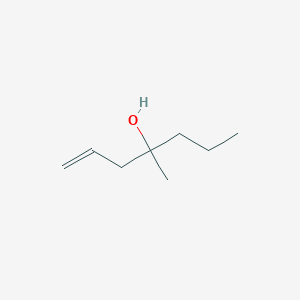

“3,4-Dimethyl-3,4-hexanediol” is a chemical compound with the molecular formula C8H18O2 . It is also known by its IUPAC name, 3,4-Hexanediol, 3,4-dimethyl .

Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-3,4-hexanediol” consists of eight carbon atoms, eighteen hydrogen atoms, and two oxygen atoms . The molecular weight of this compound is 146.2273 .

Chemical Reactions Analysis

The chemical reactions involving “3,4-Dimethyl-3,4-hexanediol” have been explored in various studies. For instance, the dehydration of 3,4-dimethyl-3,4-hexanediol to the six possible C8H14 dienes has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-3,4-hexanediol” include its molecular formula C8H18O2 and its molecular weight 146.2273 .

Scientific Research Applications

Neurotoxicity Studies :

- 3,4-Dimethyl-2,5-hexanedione, a gamma-diketone related to 3,4-Dimethyl-3,4-hexanediol, was found to be significantly more potent than 2,5-hexanedione in causing neurotoxic effects in rats. This compound led to proximal axonal swellings, suggesting a common mechanism of injury for neurofilament neuropathies (Anthony, Boekelheide, & Graham, 1983).

- Another study demonstrated that 3,4-dimethyl substitution accelerates the formation of pyrroles and protein crosslinking, processes that are implicated in the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).

Chemical Synthesis and Catalysis :

- Research on the hydrogenation of dimethyl adipate over bimetallic catalysts for the selective production of 1,6-hexanediol revealed that certain bimetallic combinations can significantly influence the selectivity and yield of the reaction, suggesting applications in chemical synthesis (Santos, Silva, Jordăo, & Fraga, 2004).

- The synthesis and characterization of sulfonated liquid crystalline polyesters using hexanediol and dimethyl adipate showed potential applications in the development of new materials with specific thermal and mechanical properties (Lin et al., 2000).

Materials Science :

- A study on the preparation of new bio-based coatings from a triglycidyl eugenol derivative through a thiol-epoxy click reaction involved the use of a flexible diglycidyl ether derived from hexanediol. This research has implications for the development of novel bio-based materials (Guzmán et al., 2018).

Crystallography and Structural Studies :

- Crystallographic studies of 2,5-Dimethyl-2,5-hexanediol tetrahydrate provided insights into the structure of water-hydrocarbon layer formations, which could have implications for understanding molecular interactions in various chemical systems (Jeffrey & Shen, 1972).

Safety and Hazards

properties

IUPAC Name |

3,4-dimethylhexane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVKNVJGPMWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278996 | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-3,4-hexanediol | |

CAS RN |

1185-02-0 | |

| Record name | 3, 3,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-3,4-hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.